1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown varied adme properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Cellular Effects
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of the GABA A receptor, enhancing GABA currents during GABA exposure . This modulation can lead to changes in cellular responses and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the benzodiazepine recognition site of the GABA A receptor, promoting GABA currents . This binding interaction is crucial for its modulatory effects on cellular activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound’s stability in various conditions can affect its efficacy and potency in in vitro and in vivo studies . Long-term exposure to the compound may lead to changes in cellular responses and overall function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of efficacy and toxicity. For instance, higher doses of the compound have been associated with increased anticonvulsant activity, but also with potential toxic effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to undergo metabolism and excretion in preclinical species, with specific metabolites identified in mice, rats, rabbits, and dogs . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, it has been shown to bind to the peripheral benzodiazepine receptor, which is involved in cholesterol transport into mitochondria . This interaction affects its distribution within the cell and its overall activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize to the outer mitochondrial membrane, where it interacts with the peripheral benzodiazepine receptor . This localization is crucial for its role in regulating cholesterol transport and other mitochondrial functions.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVOKDPWHPIDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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